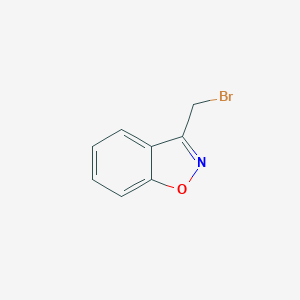

3-(Bromomethyl)-1,2-benzisoxazole

Descripción

Historical Context and Evolution of Benzisoxazole Chemistry in Academic Research

The study of 1,2-benzisoxazoles has a rich history, with early synthetic methods laying the groundwork for more sophisticated approaches. Traditional syntheses of the 1,2-benzisoxazole (B1199462) core were primarily based on the construction of the five-membered isoxazole (B147169) ring fused to a benzene (B151609) ring. chim.it These methods typically involved either C–O bond formation, starting from o-substituted aryl oximes, or N–O bond formation from o-hydroxyaryl oximes or imines. chim.it

Over the last quarter-century, the field has seen significant evolution, driven by advancements in synthetic organic chemistry. chim.it The development of transition-metal-catalyzed coupling reactions and the exploration of aryne chemistry have introduced novel and more efficient pathways to the benzisoxazole scaffold. chim.it Modern techniques, such as [3+2] cycloaddition reactions between in situ generated nitrile oxides and arynes, have provided direct and mild routes to functionalized benzisoxazoles, expanding the accessible chemical space for this heterocyclic system. organic-chemistry.orgacs.org These advancements have transformed the synthesis of benzisoxazoles from often harsh, multi-step procedures to more versatile and efficient protocols. acs.org

A timeline of key synthetic developments is outlined below:

| Era | Key Synthetic Approaches | Description |

| Traditional | Cyclization of Aryl Oximes | Formation of the isoxazole ring via C-O or N-O bond closure from appropriately substituted benzene precursors. chim.it |

| Modern | Transition-Metal Catalysis | Palladium-catalyzed cyclizations and annulations to construct the heterocyclic or fused benzene ring. chim.it |

| Modern | Aryne Chemistry | [3+2] cycloaddition reactions involving highly reactive aryne intermediates to build the benzisoxazole core. chim.itorganic-chemistry.org |

| Modern | Divergent Synthesis | Regioselective pathways starting from common intermediates like ortho-hydroxyaryl N-H ketimines to yield either benzisoxazoles or benzoxazoles. organic-chemistry.org |

Strategic Significance of the 1,2-Benzisoxazole Scaffold in Contemporary Organic and Medicinal Chemistry

The 1,2-benzisoxazole nucleus is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govnih.gov This term denotes a molecular framework that is capable of binding to a variety of biological targets with high affinity, making it a fertile starting point for drug discovery. nih.gov The scaffold is a core component in several clinically successful drugs, demonstrating its therapeutic relevance. wikipedia.org Notable examples include the anticonvulsant Zonisamide and the atypical antipsychotic Risperidone, which underscores the scaffold's importance in treating central nervous system (CNS) disorders. chim.itnih.govwikipedia.org

The versatility of the 1,2-benzisoxazole scaffold has led to its incorporation into a wide range of compounds with diverse pharmacological activities. nih.gov Beyond its established role in CNS-active agents, derivatives have been investigated for numerous other therapeutic applications. nih.govresearchgate.netresearchgate.net

Table of Investigated Biological Activities of 1,2-Benzisoxazole Derivatives:

| Biological Activity | Therapeutic Area | References |

|---|---|---|

| Anticonvulsant | Neurology | acs.orgnih.govnih.gov |

| Antipsychotic | Psychiatry | nih.govnih.govwikipedia.org |

| Anticancer | Oncology | acs.orgnih.gov |

| Antimicrobial | Infectious Diseases | acs.orgnih.govisca.me |

| Anti-inflammatory | Immunology | nih.govresearchgate.net |

| Acetylcholinesterase Inhibition | Neurology (Alzheimer's) | acs.orgisca.meniscpr.res.in |

| Antidiabetic | Endocrinology | nih.gov |

The aromatic and relatively stable nature of the benzisoxazole ring, combined with its capacity for substitution at various positions, allows for the fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. nih.govwikipedia.org This adaptability makes it an invaluable building block in the design of new molecular entities for a broad spectrum of diseases. nih.govresearchgate.netrsc.org

The Bromomethyl Moiety as a Pivotal Synthetic Handle in 1,2-Benzisoxazole Derivatives

The strategic introduction of a bromomethyl group at the 3-position of the 1,2-benzisoxazole ring creates the highly useful intermediate, 3-(bromomethyl)-1,2-benzisoxazole. This moiety serves as a pivotal synthetic handle due to the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the methylene (B1212753) carbon highly susceptible to nucleophilic attack.

This reactivity allows for a wide array of chemical transformations, primarily through nucleophilic substitution reactions. Chemists can readily introduce diverse functional groups by reacting this compound with various nucleophiles, such as amines, thiols, and alkoxides. This versatility is central to the construction of libraries of novel benzisoxazole derivatives for biological screening.

The synthesis of this compound itself is typically achieved through the radical bromination of 3-methyl-1,2-benzisoxazole, often using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).

Key Reactions of the Bromomethyl Group:

| Reaction Type | Reagents/Conditions | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Substituted methyl derivatives | Introduction of diverse side chains for SAR studies. |

| Synthesis of Zonisamide | Sodium bisulfite, chlorination, amination | 3-(Sulfamoylmethyl)-1,2-benzisoxazole | Key steps in the synthesis of an approved anticonvulsant drug. nih.gov |

| Oxidation | Oxidizing agents | 3-Formyl or 3-carboxy-1,2-benzisoxazole | Access to further functional group transformations. |

| Reduction | Reducing agents | 3-Methyl-1,2-benzisoxazole | Conversion back to the methyl group. |

The bromomethyl group enhances the electrophilicity of the compound, making it a valuable building block for creating more complex molecular architectures. Its reliable reactivity is a cornerstone for the synthesis of many pharmacologically active benzisoxazole derivatives. nih.gov

Research Rationale and Foundational Objectives for Comprehensive Investigation of this compound

The primary research rationale for investigating this compound stems from its proven utility as a versatile intermediate in the synthesis of bioactive molecules. nih.gov The foundational objective is to leverage its reactivity to synthesize novel compounds with potential therapeutic value. The established pharmacological importance of the 1,2-benzisoxazole scaffold provides a strong impetus for the continued exploration of its derivatives. nih.govresearchgate.net

The core objectives of research involving this compound include:

Synthesis of Novel Derivatives: To utilize the reactive bromomethyl group to introduce a wide variety of substituents, thereby generating new chemical entities based on the 1,2-benzisoxazole core.

Exploration of Biological Activity: To screen these novel derivatives for a range of pharmacological activities, including but not limited to anticonvulsant, antipsychotic, antimicrobial, and anticancer effects. nih.gov

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of the derivatives and evaluate how these changes impact biological activity and neurotoxicity. For example, studies have shown that introducing a halogen at the 5-position can increase anticonvulsant activity but also neurotoxicity, whereas the introduction of a sulfamoyl group can decrease activity. nih.gov

Development of Improved Synthetic Methodologies: To discover more efficient, scalable, and environmentally benign synthetic routes for both this compound and its subsequent derivatives. niscpr.res.in

By pursuing these objectives, researchers aim to expand the chemical and therapeutic landscape of 1,2-benzisoxazole chemistry, potentially leading to the discovery of next-generation drugs with improved efficacy and safety profiles.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(bromomethyl)-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIKTETULSZRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393069 | |

| Record name | 3-(Bromomethyl)-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37924-85-9 | |

| Record name | 3-Bromomethylbenzisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37924-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 3 Bromomethyl 1,2 Benzisoxazole and Its Precursors

Established and Evolving Synthetic Pathways to the 1,2-Benzisoxazole (B1199462) Core

The construction of the 1,2-benzisoxazole ring system is a well-explored area of organic synthesis, with numerous strategies available, ranging from classical cyclization reactions to modern metal-catalyzed processes. chim.it

Intramolecular Cyclization Reactions of ortho-Substituted Ketoximes and Aldoximes

A primary and traditional approach to the 1,2-benzisoxazole core involves the intramolecular cyclization of ortho-substituted aryl oximes. chim.it This method typically proceeds through the formation of a C–O bond under basic conditions. chim.it For instance, the cyclization of 2-hydroxyaryl oximes can be achieved by converting the oxime's hydroxyl group into a good leaving group, facilitating subsequent ring closure. chim.it Reagents like mesyl chloride (MsCl) or thionyl chloride (SOCl₂) have been effectively used for this purpose. chim.it

Another pathway involves the cyclization of o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines, which proceeds via N–O bond formation. chim.it A notable example is the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride, which involves the in situ generation of an oxime from a ketone, followed by internal cyclization. niscpr.res.in Furthermore, photochemical cyclization of ortho-substituted benzene (B151609) derivatives presents an alternative route to the benzisoxazole ring system. rsc.org

| Starting Material | Reagent/Condition | Product | Reference |

| o-Substituted aryl oximes | Base | 1,2-Benzisoxazole | chim.it |

| 2-Hydroxyaryl oximes | MsCl or SOCl₂ | 1,2-Benzisoxazole | chim.it |

| N-protected ketone | Hydroxylamine sulfate/KOH | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | niscpr.res.in |

| ortho-Substituted benzene derivatives | Photochemical conditions | Benzisoxazole | rsc.org |

Intermolecular [3+2]-Cycloaddition Reactions for Isoxazole (B147169) and Benzisoxazole Formation

The [3+2]-cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocyclic rings, including isoxazoles and benzisoxazoles. chim.itnih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile. nih.gov For the synthesis of benzisoxazoles, a common strategy employs the cycloaddition of in situ generated nitrile oxides with arynes. chim.itorganic-chemistry.org This method offers a direct route to functionalized benzisoxazoles under mild conditions. organic-chemistry.org

The generation of nitrile oxides from aldoximes can be achieved using various oxidizing agents. nih.gov The subsequent reaction with an aryne, which can be generated from precursors like silylaryl triflates, leads to the formation of the benzisoxazole ring. chim.it While metal catalysts like copper and ruthenium are often used to facilitate these cycloadditions, metal-free approaches have also been developed. nih.govorganic-chemistry.org These cycloaddition reactions can be highly regioselective, with the nature of the dipolarophile influencing the substitution pattern of the resulting isoxazole. nih.govnih.gov Intramolecular versions of this reaction have also been utilized to create complex fused ring systems containing the isoxazole moiety. mdpi.com

| 1,3-Dipole Source | Dipolarophile | Catalyst/Condition | Product | Reference |

| Chlorooximes | Aryne precursors | Fluoride anion | Functionalized benzisoxazoles | organic-chemistry.org |

| Aldoximes | Alkenes | Oxone/water | 3,5-Disubstituted isoxazoles | nih.gov |

| Nitrile oxides | 1,3-Diketones, β-ketoesters, or β-ketoamides | Base/water | 3,4,5-Trisubstituted isoxazoles | nih.gov |

| N-propargylbenzimidazole oxime | (intramolecular alkyne) | - | Tetracyclic isoxazole | mdpi.com |

Annulation Strategies for Benzisoxazole Ring System Construction

Annulation reactions provide an alternative strategy for constructing the benzisoxazole ring system, often by forming the benzene part of the molecule onto a pre-existing isoxazole derivative. chim.it For example, palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes can yield naphthalene-fused isoxazoles. chim.it This process is thought to proceed through the insertion of the alkyne and C–H activation of the isoxazole core. chim.it

More broadly, annulation strategies in heterocyclic synthesis involve the construction of a new ring onto a pre-existing one. mit.edu In the context of benzisoxazoles, this can involve the formation of the fused benzene ring. Another approach involves the ring expansion of other heterocyclic systems. For example, a gold-catalyzed reaction between ynamides and substituted 1,2-benzisoxazoles can lead to ring-expanded benzo[e] chim.itniscpr.res.inoxazine derivatives. nih.gov

Targeted Synthesis of 3-(Bromomethyl)-1,2-benzisoxazole

The synthesis of this compound itself is typically achieved from precursors that already contain the benzisoxazole core.

Directed Halogenation and Decarboxylation Approaches from 1,2-Benzisoxazole-3-acetic Acid Derivatives

A key method for the synthesis of this compound involves the bromination and subsequent decarboxylation of 1,2-benzisoxazole-3-acetic acid. A specific procedure describes the synthesis starting from α-bromo-1,2-benzisoxazole-3-acetic acid. prepchem.com This compound, when heated in a solvent like toluene, undergoes decarboxylation to yield this compound. prepchem.com

Conversion of Hydroxymethyl-1,2-benzisoxazoles to Bromomethyl Analogues

Another synthetic route involves the conversion of a hydroxymethyl group at the 3-position of the 1,2-benzisoxazole ring into a bromomethyl group. While direct search results for this specific transformation on 1,2-benzisoxazole are not prevalent, this is a standard functional group interconversion in organic chemistry. Generally, this can be accomplished using various brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). A more common reported synthesis of this compound is through the radical bromination of 3-methyl-1,2-benzisoxazole using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

This compound is a valuable intermediate for creating a variety of derivatives through nucleophilic substitution of the reactive bromine atom. For instance, it is a precursor for the synthesis of the anticonvulsant drug zonisamide, which involves reaction with sodium bisulfite followed by chlorination and amination. nih.gov

| Precursor | Reagents/Conditions | Product | Reference |

| α-Bromo-1,2-benzisoxazole-3-acetic acid | Toluene, reflux | This compound | prepchem.com |

| This compound | 1. Sodium bisulfite 2. Chlorination 3. Amination | Zonisamide | nih.gov |

Exploration of Modified Boekelheide Rearrangement for Halomethyl Benzisoxazoles

The Boekelheide reaction, a rearrangement of α-picoline-N-oxides to hydroxymethylpyridines, provides a conceptual basis for the synthesis of related heterocyclic structures. wikipedia.org Originally reported in 1954 by Virgil Boekelheide, the reaction was initially performed using acetic anhydride (B1165640) at high temperatures. wikipedia.org A significant modification involves the use of trifluoroacetic anhydride (TFAA), which often allows the reaction to proceed at room temperature. wikipedia.org

The mechanism commences with an acyl transfer from the anhydride to the N-oxide oxygen. This is followed by the deprotonation of the α-methyl carbon by the trifluoroacetate (B77799) anion, setting the stage for a [3.3]-sigmatropic rearrangement to form the trifluoroacetylated methylpyridine. The final step is the hydrolysis of the trifluoroacetate to yield the hydroxymethylpyridine. wikipedia.org

While the classic Boekelheide reaction focuses on pyridine (B92270) derivatives, its principles can be adapted for the synthesis of other heterocyclic systems. For instance, treating 2-picoline-N-oxide with reagents like phosphoryl chloride or triphosgene (B27547) can yield 2-chloromethylpyridine, demonstrating the potential for introducing halomethyl groups. wikipedia.org This suggests that analogous strategies could be explored for the synthesis of halomethyl benzisoxazoles from appropriate N-oxide precursors, representing a modified application of the Boekelheide rearrangement concept.

Advanced and Sustainable Synthetic Strategies

Recent advancements in synthetic chemistry have emphasized the development of more efficient and environmentally benign methods. These strategies are particularly relevant to the synthesis of this compound and other benzisoxazole derivatives due to their importance in medicinal chemistry. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbau.edu.tr This technique has been successfully applied to the synthesis of various heterocyclic compounds, including isoxazole and benzothiazole (B30560) derivatives. nih.govnih.gov

For instance, an efficient synthesis of 3-substituted bis-isoxazole ethers was developed using a microwave-assisted 1,3-dipolar cycloaddition reaction. nih.gov This catalyst-free method, conducted in a THF-water solvent system with sodium bicarbonate as an acid-binding agent, demonstrated improved regioselectivity. nih.gov Similarly, the synthesis of 1,3-benzothiazol-2(3H)-one derivatives was achieved rapidly and efficiently under microwave irradiation, significantly shortening reaction times. nih.govbau.edu.tr These examples highlight the potential of microwave-assisted synthesis to enhance the efficiency and selectivity of reactions leading to benzisoxazole-related structures.

A general protocol for the synthesis of 3,1-benzoxazin-2-ones from 3-hydroxyoxindoles also demonstrates the utility of microwave irradiation to accelerate reaction rates in the formation of related heterocyclic systems. uaeh.edu.mx

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that avoid the use of heavy metal catalysts. A robust and metal-catalyst-free method has been developed for the synthesis of (3,4-dihydro-2H-benzo[b] wikipedia.orgnih.govoxazin-2-yl)methanol derivatives. aurigeneservices.comrsc.org This one-pot synthesis involves the reaction of 2-aminophenols with (±)-epichlorohydrin in water at room temperature, offering a simple, mild, and practical approach with high regioselectivity and a good substrate scope. aurigeneservices.comrsc.org

The synthesis of benzisoxazoles can also be achieved through a [3 + 2] cycloaddition of in situ generated nitrile oxides and arynes. nih.gov This protocol avoids the use of metal catalysts and tolerates a variety of functional groups, providing an alternative route to potentially important benzisoxazoles. nih.gov The nitrile oxides are typically generated from the corresponding chlorooximes, which are prepared from aldehydes. nih.gov

Fluorous synthesis is a solution-phase technique that facilitates the purification of reaction products, a traditionally slow step in organic synthesis. nih.gov This method involves attaching a perfluoroalkyl group (a fluorous tag) to a substrate or reagent. The resulting fluorous molecules can be easily separated using fluorous liquid-liquid extraction (F-LLE) or fluorous solid-phase extraction (F-SPE). nih.gov

This technique combines the advantages of solution-phase reaction kinetics with the purification benefits of solid-phase synthesis. nih.gov The fluorous tag dictates the separation process, while the functional group of the molecule controls the reaction. nih.gov A key advantage is the ability to adapt established literature conditions by simply replacing a solid support with a corresponding fluorous tag. nih.gov This methodology has been successfully applied in the synthesis of isoxazoles and isoxazolines, where unreacted nitrile oxides were efficiently removed by fluorous liquid-liquid extraction. nih.gov This demonstrates the potential of fluorous tagging and separation techniques to streamline the synthesis and purification of 3-substituted benzisoxazoles.

Elucidating Reactivity and Mechanistic Pathways of 3 Bromomethyl 1,2 Benzisoxazole

Nucleophilic Substitution Reactions at the Bromomethyl Position

The primary mode of reactivity for 3-(bromomethyl)-1,2-benzisoxazole is nucleophilic substitution at the exocyclic methylene (B1212753) carbon. The bromine atom, being a good leaving group, is readily displaced by a diverse range of nucleophiles, a characteristic that has been extensively leveraged in synthetic organic and medicinal chemistry. gla.ac.uk These reactions typically proceed via an SN2 mechanism, especially for primary benzylic halides, although an SN1 pathway can become competitive under certain conditions. ucalgary.ca

Formation of Aminoalkyl and Related Nitrogen-Containing Derivatives

The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, is a cornerstone of its synthetic utility. This reaction provides a direct route to 3-(aminomethyl)-1,2-benzisoxazole derivatives, which are key structural motifs in various biologically active compounds. The general transformation involves the displacement of the bromide by the amine, typically in the presence of a base to neutralize the hydrogen bromide generated.

While specific examples detailing the reaction of this compound with simple amines are foundational, analogous transformations are well-documented. For instance, the nucleophilic substitution of benzylic bromides with sodium azide (B81097) is a key step in one-pot, multi-component "click" reactions, highlighting the facile formation of a C-N bond. nih.gov The synthesis of 3-(2-dialkylaminoethyl)-1,2-benzisoxazole derivatives has also been reported, where the bromomethyl group is effectively replaced by an aminoethyl chain.

| Reactant | Reagent | Typical Conditions | Product |

|---|---|---|---|

| This compound | Primary or Secondary Amine (R¹R²NH) | Polar aprotic solvent (e.g., DMF, Acetonitrile), Base (e.g., K₂CO₃, Et₃N) | 3-((R¹,R²-amino)methyl)-1,2-benzisoxazole |

| This compound | Sodium Azide (NaN₃) | DMF or Acetone/Water | 3-(Azidomethyl)-1,2-benzisoxazole |

Synthesis of Sulfamoylmethyl-1,2-benzisoxazole Derivatives

A particularly significant application of this compound is its role as a key precursor in the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole, an important anticonvulsant agent also known as Zonisamide. clockss.org The synthesis is a well-established multi-step process that showcases the reactivity of the bromomethyl group. nih.gov

The synthetic pathway commences with the nucleophilic substitution of the bromide by a sulfite (B76179) salt, followed by subsequent transformations to build the sulfamoyl group. nih.gov This sequence highlights a sophisticated use of the starting material to install a complex functional group.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃) | Sodium 1,2-benzisoxazole-3-ylmethanesulfonate | Nucleophilic Substitution (Sulfonation) |

| 2 | Sodium 1,2-benzisoxazole-3-ylmethanesulfonate | Chlorinating agent (e.g., SOCl₂, PCl₅) | 1,2-Benzisoxazole-3-ylmethanesulfonyl chloride | Chlorination |

| 3 | 1,2-Benzisoxazole-3-ylmethanesulfonyl chloride | Ammonia (NH₃) or Ammonium hydroxide (B78521) (NH₄OH) | 3-(Sulfamoylmethyl)-1,2-benzisoxazole | Amination |

This process has been adapted for the synthesis of various derivatives, where modifications to the benzisoxazole ring or the sulfamoyl group can be introduced to modulate biological activity. nih.gov

Carbon-Carbon and Carbon-Heteroatom Bond Formation via Alkylation Strategies

Beyond forming C-N bonds, this compound is an effective alkylating agent for a variety of carbon and heteroatom nucleophiles. Its electrophilic nature facilitates the formation of new C-C, C-O, and C-S bonds, providing access to a wide range of derivatives.

Reactions with oxygen nucleophiles, such as alkoxides or phenoxides, yield the corresponding ether derivatives. Similarly, sulfur nucleophiles like thiols or thiophenols react to form thioethers. These alkylation strategies are fundamental in organic synthesis for building molecular complexity. While the compound can be utilized in cross-coupling reactions, its primary role is as a direct alkylating agent in SN2-type reactions.

Investigation of Intramolecular Cyclization Reactions and Rearrangements

While the intermolecular reactivity of this compound is well-established, investigations into its intramolecular reactions are less documented in the literature. The structure does not inherently lend itself to common intramolecular cyclizations without significant modification of the molecule.

However, rearrangements are a known phenomenon in related heterocyclic systems. For example, the Boulton–Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives, which involves the recyclization of a hydrazone to form a triazole. beilstein-journals.org Another relevant transformation is the Dimroth rearrangement, a process that involves the translocation of heteroatoms within a heterocyclic ring, which has been studied in 1,2,3-triazoles. berhamporegirlscollege.ac.in While there is no direct evidence of this compound undergoing these specific rearrangements, the potential for such transformations exists under certain conditions, particularly if the bromomethyl group is first converted into a different functional handle that can participate in a cyclization or rearrangement cascade. It is also noted that in the substitution reactions of benzylic halides, benzylic rearrangements are not typically observed as they would disrupt the aromaticity of the benzene (B151609) ring. ucalgary.ca

Kinetic and Thermodynamic Parameters Governing Reaction Pathways of the Bromomethyl Moiety

The nucleophilic substitution reactions of this compound, as a primary benzylic-type halide, can theoretically proceed through either an SN1 or SN2 mechanism. gla.ac.ukucalgary.ca The SN2 pathway is generally favored for primary halides, involving a backside attack by the nucleophile in a single, concerted step. ucalgary.ca The SN1 pathway involves a two-step process initiated by the formation of a resonance-stabilized benzylic carbocation. ucalgary.cancert.nic.in

The choice between the SN1 and SN2 pathway is influenced by several factors:

Nucleophile: Strong, unhindered nucleophiles favor the SN2 mechanism.

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) favor SN2 reactions, while polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate, favoring the SN1 pathway. ncert.nic.in

Leaving Group: Bromide is an excellent leaving group, facilitating both pathways.

Substrate: The primary nature of the halide strongly favors the SN2 pathway to avoid the formation of a less stable primary carbocation. ucalgary.ca

Given its structure as a primary benzylic-like bromide, the reactions of this compound are expected to be predominantly governed by SN2 kinetics.

Computational and Experimental Mechanistic Probing of this compound Transformations

Modern mechanistic studies often employ a synergistic approach, combining experimental evidence with computational modeling to achieve a detailed understanding of reaction pathways. For this compound, such studies can elucidate the intricacies of its nucleophilic substitution reactions.

Experimental Probing:

Kinetics: As discussed, measuring reaction rates as a function of reactant concentrations can determine the reaction order and distinguish between SN1 and SN2 pathways.

Stereochemistry: For chiral reactants, analyzing the stereochemical outcome (inversion vs. racemization) provides definitive evidence for SN2 vs. SN1 mechanisms, respectively.

Byproduct Analysis: Identifying side products can reveal competing reaction pathways, such as elimination or rearrangement.

Computational Probing:

Density Functional Theory (DFT): This is a powerful tool for modeling reaction mechanisms. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

Mechanism Elucidation: By comparing the calculated activation energies for competing pathways (e.g., SN1 vs. SN2), a prediction can be made about the favored mechanism. This has been used to study Beckmann rearrangements and intramolecular cyclizations in the formation of benzisoxazole cores. clockss.org

Reactivity and Selectivity: Computational models can explain observed reactivity trends. For example, calculations on related heterocyclic systems have shown that incorporating electronegative atoms can enhance the electrophilicity of the reaction center, increasing its reactivity in nucleophilic substitution reactions. chim.it

By combining kinetic data with DFT modeling of the SN2 transition state, for example, a comprehensive picture of the reactivity of the bromomethyl moiety in this compound can be constructed.

Academic Investigations into Medicinal Chemistry Applications: Building Blocks for Bioactive Benzisoxazole Derivatives

Structure-Activity Relationship (SAR) Studies on Benzisoxazole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how a molecule's chemical structure correlates with its biological activity. automate.video By systematically modifying a lead compound, researchers can identify which parts of the molecule are essential for its desired effect, a process that guides the development of more potent and selective drugs. automate.videonih.gov For the benzisoxazole scaffold, SAR studies have been instrumental in understanding how different substituents on the ring system influence its therapeutic potential. nih.govnih.govmdpi.comnih.gov

The 3-position of the 1,2-benzisoxazole (B1199462) ring is a key site for chemical modification to alter biological effects. The reactivity of the bromomethyl group in 3-(bromomethyl)-1,2-benzisoxazole allows for the introduction of various functional groups at this position. For instance, converting the bromomethyl group into a sulfamoylmethyl group has been a successful strategy in the development of anticonvulsant agents. nih.govnih.gov

Beyond the 3-position, substituents on the fused benzene (B151609) ring of the benzisoxazole core also play a critical role in determining target affinity and selectivity. The introduction of different groups can fine-tune the electronic and steric properties of the entire molecule.

In the context of anticonvulsant activity, adding a halogen atom (like chlorine or bromine) to the 5-position of the benzisoxazole ring was found to increase both the desired anticonvulsant effect and neurotoxicity. nih.gov Conversely, substitutions on the sulfamoyl group attached at the 3-position tended to decrease activity. nih.gov For anticancer applications, studies on benzoxazole (B165842) derivatives (a related scaffold) showed that a methyl group at the 5-position led to greater antiproliferative activity compared to unsubstituted or chloro-substituted analogues. nih.gov Specifically, a 5-methylbenzo[d]oxazole derivative with a terminal 3-chlorophenyl moiety demonstrated the most potent anticancer activity against both HepG2 and MCF-7 cell lines. nih.gov

These findings highlight that a combination of modifications at both the 3-position and on the peripheral benzene ring is often necessary to optimize the pharmacological profile of a benzisoxazole-based compound.

Development and Evaluation of Pharmacologically Relevant Benzisoxazole Analogues

Using this compound as a versatile starting point, researchers have synthesized and evaluated numerous derivatives for a range of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects. nih.govnih.govnih.gov

One of the most significant applications of this compound has been in the synthesis of anticonvulsant drugs. nih.govnih.gov A notable example is the development of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. nih.gov These compounds were synthesized from the bromomethyl precursor through a multi-step process involving reaction with sodium bisulfite, chlorination, and subsequent amination. nih.gov

Screening of these derivatives in mouse models revealed significant anticonvulsant activity. nih.gov The parent compound, 3-(sulfamoylmethyl)-1,2-benzisoxazole, was identified as a particularly promising candidate. nih.gov Further research led to the development of Zonisamide, a marketed antiepileptic drug, which is chemically identified as 1,2-benzisoxazole-3-methanesulfonamide. researchgate.net Pharmacological studies showed that these types of compounds were effective against maximal electroshock-induced seizures and demonstrated a favorable safety profile with less neurotoxicity compared to existing drugs like diphenylhydantoin and carbamazepine (B1668303). researchgate.netnih.gov

| Compound | Modification from Precursor | Observed Activity/Finding | Reference |

|---|---|---|---|

| 3-(Sulfamoylmethyl)-1,2-benzisoxazole | Bromomethyl group converted to sulfamoylmethyl | Marked anticonvulsant activity; considered a promising candidate. | nih.gov |

| 5-Halogenated 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives | Addition of a halogen at the 5-position | Increased anticonvulsant activity but also increased neurotoxicity. | nih.gov |

| Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) | A sulfamoylmethyl derivative | Potent anticonvulsant activity against maximal electroshock seizures, superior to diphenylhydantoin and carbamazepine in some models. | researchgate.netnih.gov |

The benzisoxazole scaffold is a recurring motif in compounds developed for their antimicrobial properties. nih.gov Derivatives synthesized from this compound have been evaluated against a range of bacterial and fungal pathogens. nih.govresearchgate.net

Research has shown that conjugating amino acids or peptides to the benzisoxazole core can lead to compounds with improved antimicrobial activity. nih.gov In one study, methylene-bridged benzisoxazolyl imidazothiadiazole derivatives were synthesized and showed excellent activity against bacteria such as Bacillus subtilis and Escherichia coli. nih.gov Another series of novel benzisoxazole derivatives demonstrated good antibacterial action against E. coli, Klebsiella pneumoniae, Salmonella typhi, and B. subtilis. nih.gov However, some studies have noted that while certain 1,2-benzisothiazole (B1215175) derivatives (a related sulfur-containing scaffold) are highly active, the corresponding 1,2-benzisoxazole compounds were found to be devoid of activity in that specific series, highlighting the subtle structural requirements for antimicrobial effects. nih.gov

| Compound Series | Target Organisms | Key Finding | Reference |

|---|---|---|---|

| Methylene (B1212753) bridged benzisoxazolyl imidazothiadiazole derivatives | Bacillus subtilis, Escherichia coli | Some compounds showed excellent antimicrobial activity, with one derivative being highly active against all tested bacterial strains. | nih.gov |

| Benzisoxazole-amino acid/peptide conjugates | Various bacteria and fungi | Conjugation improved antimicrobial activity, with some peptide conjugates showing potent antifungal effects. | nih.gov |

| Unsubstituted phenyl ring benzisoxazole derivative (Compound 32) | E. coli, K. pneumoniae, S. typhi, B. subtilis | Showed good antibacterial activity against the tested strains. | nih.gov |

| 3-Propene 1,2-benzisoxazole derivatives | Various microbes | Certain synthesized compounds exhibited good antimicrobial activity. | researchgate.net |

The benzisoxazole scaffold has also been explored for its potential in developing new anticancer agents. nih.govnih.gov Researchers have synthesized various benzisoxazole analogues and evaluated their ability to inhibit the growth of cancer cells. nih.govnih.gov

In one study, a series of novel benzisoxazole derivatives were tested for their in vitro antiproliferative activity against several human cancer cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer). nih.gov Several compounds showed potential for inhibiting cell growth. nih.gov In a separate study focused on benzoxazole derivatives as VEGFR-2 inhibitors, significant antiproliferative effects were observed. nih.gov The compound designated 12l, which featured a 5-methylbenzo[d]oxazole core, was the most potent agent against HepG-2 and MCF-7 cell lines and was also a promising inhibitor of the VEGFR-2 enzyme, a key target in cancer therapy. nih.gov This compound was also shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov

| Compound Series/Name | Cancer Cell Lines | Key Finding | Reference |

|---|---|---|---|

| Novel benzisoxazole derivatives (Compounds 72-74) | HeLa, HT-29, MCF-7, HepG-2 | Showed potential antiproliferative activity against the tested human cancer cell lines. | nih.gov |

| Benzoxazole derivative (Compound 12l) | HepG-2, MCF-7 | Most potent activity with IC₅₀ values of 10.50 µM (HepG-2) and 15.21 µM (MCF-7); also a potent VEGFR-2 inhibitor. | nih.gov |

| 5-Methylbenzo[d]oxazole derivatives | HepG-2, MCF-7 | Generally more active than unsubstituted or 5-chloro substituted derivatives. | nih.gov |

| 3-(2-Benzoxazol-5-yl)alanine derivatives | Normal and cancer cells | Most studied compounds were found to be toxic to both normal and cancer cells. | nih.gov |

Investigation of Anti-inflammatory Properties and Mechanisms of Action

Derivatives of 1,2-benzisoxazole have been the subject of extensive research for their anti-inflammatory capabilities. researchgate.net Scientific investigations have synthesized and evaluated various series of these compounds, revealing significant anti-inflammatory effects. eurjchem.comeurjchem.com The reactive nature of this compound makes it a key intermediate for creating these potentially therapeutic agents.

Research has demonstrated that certain benzisoxazole derivatives bearing a nitro group exhibit good anti-inflammatory activity. nih.gov A variety of assays have been employed to quantify these properties, including lipoxygenase inhibition and indirect haemolytic assays, with many synthesized compounds showing promising activity. eurjchem.comeurjchem.com In other studies, the carrageenan-induced paw edema model in rats has been used to screen for anti-inflammatory effects. jocpr.com For instance, a series of methyl 2-(arylideneamino) benzoxazole-5-carboxylate derivatives showed that several compounds significantly reduced inflammation, with some demonstrating activity comparable to the standard drug, Diclofenac Sodium. jocpr.com

The mechanism of action for the anti-inflammatory effects of these derivatives is an area of active investigation. Some evidence suggests that the therapeutic benefits may stem from the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov The inhibition of COX-2 is a desirable trait for anti-inflammatory drugs, as it is associated with therapeutic effects, while the inhibition of COX-1 is linked to undesirable side effects like gastrointestinal toxicity. nih.gov Studies on 2-substituted benzoxazole derivatives have shown that certain compounds exhibit potent anti-inflammatory activity and significant binding potential in the COX-2 protein pocket, suggesting they could be developed as selective COX-2 inhibitors. nih.gov Another explored mechanism involves the cholinergic anti-inflammatory pathway, where inhibitors of cholinesterase enzymes can exert anti-inflammatory effects by modulating acetylcholine (B1216132) levels. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Benzisoxazole Derivatives

| Derivative Class | Assay Method | Key Findings | Potential Mechanism | Reference |

|---|---|---|---|---|

| Benzisoxazole derivatives with nitro group | Not specified | Demonstrated good anti-inflammatory activity. | Not specified | nih.gov |

| Piperidine conjugated benzisoxazole derivatives | Lipoxygenase inhibition, Indirect haemolytic assays | Compounds revealed good activity. | Not specified | eurjchem.com |

| Methyl 2-(arylideneamino) benzoxazole-5-carboxylates | Carrageenan-induced paw edema (rat model) | Significant reduction in inflammation, comparable to Diclofenac. | Not specified | jocpr.com |

| 2-Substituted benzoxazole derivatives | Carrageenan-induced paw edema (rat model) | Five compounds exhibited potent anti-inflammatory activity. | Selective COX-2 Inhibition | nih.gov |

| 1,2-Benzisoxazole derivatives (4a, 4e) | HRBC membrane stabilization method | Showed good anti-inflammatory activity compared to Diclofenac sodium. | Membrane stabilization | researchgate.net |

Research on Acetylcholinesterase Inhibition and Neuroprotective Potentials

The benzisoxazole scaffold is a key feature in the design of compounds targeting neurological disorders, particularly through the inhibition of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. nih.govmdpi.com The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic strategy for Alzheimer's. nih.gov

A series of N-benzylpiperidine benzisoxazoles has been developed as highly potent and selective inhibitors of AChE. nih.gov In this class of inhibitors, the benzisoxazole heterocycle was identified as an effective bioisosteric replacement for a benzoyl group. nih.gov Specific derivatives demonstrated powerful inhibition of AChE in vitro, with IC50 values in the low nanomolar range (0.8-14 nM). nih.gov Notably, certain N-acetyl and morpholino derivatives displayed exceptional selectivity for AChE over butyrylcholinesterase (BChE), a desirable characteristic for minimizing side effects. nih.gov Molecular dynamics simulations have provided insights into the binding of these inhibitors to AChE, implicating key amino acid residues such as Asp-72, Trp-84, and Phe-330 in their potent activity. nih.gov

Beyond AChE inhibition, benzisoxazole derivatives are investigated for broader neuroprotective roles. researchgate.net The inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, is another avenue for neuroprotection. nih.gov MAO-B inhibitors can delay neurodegeneration by reducing the oxidative stress caused by the breakdown of monoamine neurotransmitters. nih.gov While research has focused on 2,1-benzisoxazoles as MAO inhibitors, derivatives of the 1,2-benzisoxazole isomer, such as Zonisamide, have also been reported to inhibit MAO. researchgate.netnih.gov This dual-action potential—inhibiting both AChE and MAO—highlights the therapeutic promise of the benzisoxazole scaffold. Furthermore, research into disrupting specific protein-protein interactions, such as between PSD95 and nNOS, has led to the discovery of novel neuroprotective agents for conditions like ischemic stroke. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Selected Benzisoxazole Derivatives

| Derivative Class | Specific Compound Example | AChE Inhibition (IC50) | Selectivity (AChE vs. BChE) | Reference |

|---|---|---|---|---|

| N-benzylpiperidine benzisoxazoles | General (1b-j, o) | 0.8 - 14 nM | High | nih.gov |

| N-benzylpiperidine benzisoxazoles | N-acetyl derivative (1g) | 3 nM | > 3 orders of magnitude | nih.gov |

| N-benzylpiperidine benzisoxazoles | Morpholino derivative (1j) | 0.8 nM | > 3 orders of magnitude | nih.gov |

| Naphtho[1,2-d] eurjchem.comjocpr.comoxazol-2-yl)benzene-1,3-diol | Not Applicable | 58 nM | Moderate (IC50 for BChE = 981 nM) | mdpi.com |

Contributions to Antipsychotic and Antidepressant Drug Discovery

The benzisoxazole framework is arguably most renowned for its role in the development of atypical antipsychotic drugs. ijpsr.infowikipedia.org Several major medications for schizophrenia and bipolar disorder are built upon this heterocyclic structure, underscoring its importance in psychiatric medicine. ijpsr.info this compound is a valuable precursor for the synthesis of the core 3-(4-piperidinyl)-1,2-benzisoxazole moiety, which is a common structural feature in this class of drugs. nih.govijpsr.info

Drugs such as Risperidone, Paliperidone, and Iloperidone are leading examples of benzisoxazole-derived atypical antipsychotics. ijpsr.info Their primary mechanism of action involves a combination of potent antagonism at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT2A receptors. ijpsr.info The high affinity for the 5-HT2A receptor relative to the D2 receptor is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against the negative symptoms of schizophrenia and a lower propensity to cause extrapyramidal side effects compared to older, typical antipsychotics. ijpsr.info

The synthesis of these complex molecules often involves the N-alkylation of a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) intermediate with a second heterocyclic moiety. jocpr.comgoogle.comgoogleapis.com For example, the synthesis of Risperidone involves coupling this benzisoxazole derivative with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. google.comthepharmajournal.comchemicalbook.com The success and prevalence of these drugs have cemented the benzisoxazole scaffold as a critical pharmacophore in the ongoing search for novel and improved treatments for psychotic and mood disorders. nih.gov

Table 3: Benzisoxazole Derivatives in Antipsychotic Drug Discovery

| Drug | Chemical Class | Primary Mechanism of Action | Therapeutic Use | Reference |

|---|---|---|---|---|

| Risperidone | Benzisoxazole derivative | Dopamine D2 and Serotonin 5-HT2A antagonist | Schizophrenia, Bipolar disorder | ijpsr.infojocpr.comthepharmajournal.com |

| Paliperidone | Benzisoxazole derivative (active metabolite of Risperidone) | Dopamine D2 and Serotonin 5-HT2A antagonist | Schizophrenia, Schizoaffective disorder | ijpsr.infothepharmajournal.com |

| Iloperidone | Benzisoxazole derivative | Dopamine D2 and Serotonin 5-HT2A antagonist | Schizophrenia | ijpsr.info |

High-Throughput Screening and Combinatorial Chemistry for Lead Identification and Optimization

The discovery of novel drug candidates relies heavily on the ability to synthesize and test large numbers of diverse molecules. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that have revolutionized this process. nih.govbiorxiv.org The chemical properties of this compound make it an exceptionally suitable building block for these modern drug discovery strategies.

Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large collection, or "library," of structurally related molecules. The highly reactive bromomethyl group of this compound serves as an excellent chemical handle for this purpose. It can be readily reacted with a wide variety of nucleophiles (e.g., amines, thiols, alcohols) to rapidly generate extensive libraries of 3-substituted-1,2-benzisoxazole derivatives. This approach allows for the efficient exploration of the chemical space around the benzisoxazole scaffold. For example, the synthesis of a series of 3-amino-substituted 1,2-benzisoxazoles from a 3-chloro-1,2-benzisoxazole (B94866) precursor demonstrates a strategy for creating compound libraries for biological evaluation. researchgate.net

Once these libraries are generated, they can be subjected to HTS. biorxiv.org HTS employs automated technology to rapidly test thousands to millions of compounds for their ability to interact with a specific biological target. This allows for the swift identification of "hits"—compounds that show activity in a particular assay. These hits can then be selected for further study and optimization, a process known as lead optimization, to improve their potency, selectivity, and drug-like properties. The use of HTS in conjunction with combinatorial libraries derived from this compound provides a robust platform for identifying novel lead compounds for a wide range of therapeutic targets. nih.gov

Advanced Computational and Spectroscopic Characterization in Research

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for the theoretical investigation of 1,2-benzisoxazole (B1199462) derivatives. These methods are pivotal for understanding the molecule's intrinsic properties at a subatomic level.

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in 3-(Bromomethyl)-1,2-benzisoxazole, a process known as geometry optimization. researchgate.netnbu.edu.sa Theoretical calculations using DFT with the B3LYP functional and a 6-311+G(d,p) basis set have been employed to define the structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netdergipark.org.tr These computational studies often find good agreement between calculated geometries and experimental data where available. dergipark.org.tr

Analysis of the electronic structure provides insights into the molecule's reactivity and stability. nbu.edu.sa The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from these studies. researchgate.netnbu.edu.sa The HOMO-LUMO energy gap is particularly important as it relates to the molecule's electronic absorption properties and its kinetic stability. For substituted 1,3-benzothiazole molecules, a related class of compounds, the HOMO-LUMO energy gap was found to be between 3.95 and 4.70 eV. nbu.edu.sa

A significant application of DFT is the prediction of spectroscopic data, which serves as a powerful method for structural confirmation. researchgate.net Theoretical calculations can simulate Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.

IR Spectroscopy: Calculated vibrational frequencies, when appropriately scaled, show a strong correlation with experimental IR spectra. For instance, in related benzisoxazole derivatives, a good agreement between calculated and experimental frequencies has been demonstrated. dergipark.org.tr The characteristic C-Br stretch of the bromomethyl group is expected in the range of 550–600 cm⁻¹.

NMR Spectroscopy: Both ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy. researchgate.net For a benzisoxazole derivative, a strong correlation (R² = 0.9769 for ¹H and R² = 0.9972 for ¹³C) was found between the calculated and experimental NMR data. dergipark.org.tr The bromomethyl group protons typically exhibit a distinct chemical shift around δ ~4.5 ppm in the ¹H NMR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions and simulate UV-Vis absorption spectra. researchgate.netnbu.edu.sa These calculations help in understanding the electronic properties and the nature of the chromophores within the molecule.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound derivatives as therapeutic agents, molecular modeling and dynamics simulations are employed to study their interactions with biological targets. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ceon.rssemanticscholar.org This method is crucial for identifying potential binding sites and estimating the binding affinity, often expressed as a docking score or binding energy. ceon.rsnih.gov For instance, in studies of other heterocyclic compounds, docking has been used to predict binding affinities to various protein targets, such as the EGFR kinase domain and β-tubulin. semanticscholar.orgnih.gov The process involves generating various conformations of the ligand and fitting them into the active site of the protein, followed by a scoring function to rank the poses. researchgate.net This approach helps in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are developed using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov

For related benzisothiazole and triazole derivatives, QSAR models have been successfully developed to predict their inhibitory activities against targets like caspase-3 and various cancer cell lines. researchgate.netresearchgate.net These models, often built using techniques like multiple linear regression (MLR), can achieve high statistical significance, with correlation coefficients (R²) often exceeding 0.75. nih.govresearchgate.net The insights gained from QSAR models are invaluable for designing new derivatives with enhanced activity by identifying the key structural features that influence biological response. researchgate.net

State-of-the-Art Spectroscopic Characterization Techniques

Experimental spectroscopic techniques are essential for the definitive characterization of this compound and its derivatives. These methods provide direct evidence of the molecular structure and composition.

Key spectroscopic techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. dntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

X-ray Crystallography: This technique provides the most definitive three-dimensional structure of the molecule in the solid state, revealing precise bond lengths and angles.

The integration of these advanced computational and spectroscopic methods provides a comprehensive understanding of the chemical and physical properties of this compound, guiding its synthesis and application in various fields of research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound in solution. wiley.comnih.govbbhegdecollege.comresearchgate.net Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that confirm its structure. A key feature is the singlet corresponding to the bromomethyl protons (CH₂Br), typically found in a specific region of the spectrum. The aromatic protons on the benzisoxazole ring system give rise to a series of multiplets, with their chemical shifts and coupling patterns providing information about their substitution pattern. For instance, a related compound, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, shows a singlet for the CH₂Cl protons at 5.22 ppm and aromatic proton signals between 7.74 and 8.34 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The chemical shift of the bromomethyl carbon is particularly informative. In a similar structure, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, the CH₂Cl carbon resonates at 34.9 ppm. mdpi.com The aromatic carbons of the benzisoxazole ring appear in the downfield region of the spectrum, and their specific shifts can be influenced by substituents. chemicalbook.comresearchgate.netmdpi.com Studies on related benzisoxazole derivatives demonstrate that the chemical shifts of the carbon atoms in the heterocyclic ring are sensitive to the electronic effects of substituents. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₂Br | ~4.5 - 5.0 | ~30 - 35 |

| Aromatic CH | ~7.0 - 8.0 | ~110 - 160 |

| C3 | - | ~155 - 160 |

| C3a | - | ~120 - 125 |

| C7a | - | ~160 - 165 |

Note: The values in this table are approximate and based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. savemyexams.commiamioh.edu

The mass spectrum of this compound will exhibit a characteristic molecular ion peak (M+). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks (M+ and M+2) of similar intensity, separated by two mass units. savemyexams.comdocbrown.info This isotopic signature is a definitive indicator of a bromine-containing compound. The molecular weight of this compound is 212.04 g/mol . chemicalbook.com

High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the mass-to-charge ratio to several decimal places. rsc.org For instance, the HRMS data for a related chloromethyl derivative confirmed its elemental composition. mdpi.com

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom or the entire bromomethyl group. The stability of the resulting benzisoxazole cation would influence the fragmentation process.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [C₈H₆BrNO]⁺ | 211 | 213 | Molecular Ion (M⁺) |

| [C₈H₆NO]⁺ | 132 | - | Loss of Br |

| [C₇H₅NO]⁺ | 119 | - | Loss of CH₂Br |

| [C₆H₄]⁺ | 76 | - | Benzene (B151609) fragment |

Note: The relative intensities of these fragments will depend on the ionization technique and energy used.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. This technique yields a three-dimensional model of the molecule, revealing bond lengths, bond angles, and intermolecular interactions.

The data obtained from X-ray crystallography, such as unit cell parameters and atomic coordinates, allows for a detailed understanding of the molecule's packing in the crystal lattice and the nature of non-covalent interactions that stabilize the solid-state structure. vensel.org

Emerging Research Directions and Future Prospects for 3 Bromomethyl 1,2 Benzisoxazole

Development of Novel Synthetic Transformations and Functionalization Strategies

The reactivity of the bromomethyl group is the primary driver for the synthetic utility of 3-(bromomethyl)-1,2-benzisoxazole. The labile bromine atom makes the compound an excellent substrate for a variety of chemical reactions, particularly nucleophilic substitutions. Emerging research continues to build upon this foundation by exploring more efficient and novel transformations.

Key functionalization strategies include:

Nucleophilic Substitution: The compound readily undergoes substitution reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse derivatives.

Synthesis of Sulfamoyl Derivatives: A notable transformation involves a multi-step synthesis to produce 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. This process begins with the reaction of this compound with sodium bisulfite, followed by chlorination and subsequent amination. nih.gov This pathway is crucial as it leads to the anticonvulsant drug Zonisamide. nih.gov

Advanced Synthesis Methods: Modern synthetic techniques are being applied to create benzisoxazole derivatives more efficiently. Microwave-assisted synthesis, for example, has been used to promote nucleophilic aromatic substitutions on the benzisoxazole core, accelerating the creation of new compounds. researchgate.net

Core Ring Transformations: While most functionalization occurs at the bromomethyl group, transformations involving the benzisoxazole ring itself, such as the Kemp elimination where the N-O bond is cleaved by a strong base, represent another avenue for creating structural diversity. wikipedia.org

These evolving strategies enable chemists to modify both the side chain and the core scaffold, providing access to a wider range of chemical structures for further investigation.

| Transformation Type | Reagents/Conditions | Resulting Moiety | Significance |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Substituted methyl-benzisoxazoles | Primary method for diversification |

| Sulfamoylation | 1. Sodium bisulfite 2. Chlorination 3. Amination | 3-(Sulfamoylmethyl)-1,2-benzisoxazole | Pathway to anticonvulsant compounds like Zonisamide nih.gov |

| Oxidation | Oxidizing agents | 1,2-Benzisoxazole-3-carbaldehyde or carboxylic acid | Introduction of new functional groups |

| Reduction | Reducing agents | 3-Methyl-1,2-benzisoxazole | Conversion of the functional handle |

| Microwave-Assisted Synthesis | Microwave irradiation | Substituted 1,2-benzisoxazoles | Accelerated synthesis times for library creation researchgate.net |

Integration of this compound into Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening. rsc.org The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, making it an ideal candidate for inclusion in DOS libraries. nih.govresearchgate.net

This compound serves as a critical starting material for building these libraries. Its highly reactive bromomethyl group allows for the straightforward introduction of a wide array of chemical appendages, rapidly generating a large number of distinct compounds from a common core. This approach is instrumental in the search for new therapeutic agents, as screening these libraries has identified benzisoxazole derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netrsc.org Modern synthetic protocols, such as [3+2] cycloaddition reactions to form the benzisoxazole core, further enhance the ability to create diverse libraries for biological screening efficiently. nih.gov

Rational Design of Multifunctional Benzisoxazole-Based Chemical Probes

Beyond their therapeutic potential, benzisoxazole derivatives are being rationally designed as chemical probes to study biological systems. nih.gov These molecular tools are engineered to interact with specific biological targets, such as proteins or enzymes, to help elucidate their functions.

A key example of this rational design is the use of the benzisoxazole heterocycle as a bioisosteric replacement for other chemical groups. In one study, the benzisoxazole moiety successfully replaced the benzoyl functionality in a class of N-benzylpiperidine compounds to create potent and selective inhibitors of the enzyme acetylcholinesterase (AChE). researchgate.net This demonstrates a sophisticated design strategy where the physicochemical properties of the benzisoxazole scaffold are leveraged to achieve specific and high-affinity binding to a biological target. The development of such probes is critical for understanding the molecular mechanisms of disease and for validating new drug targets. researchgate.netnih.gov

Potential Applications Beyond Medicinal Chemistry in Chemical Biology and Materials Science

While the majority of research on this compound and its derivatives has been concentrated in medicinal chemistry, its potential extends into other scientific domains. The unique chemical properties of the benzisoxazole scaffold are now being explored for applications in chemical biology and materials science.

In chemical biology, benzisoxazole-based compounds are used not only as potential drugs but also as the foundational structures for chemical probes designed to interrogate biological processes. researchgate.netnih.gov These tools are essential for studying enzyme function and other cellular mechanisms.

In the realm of materials science, there is growing interest in using benzisoxazole compounds for the preparation of novel functional materials. nih.gov The stable, aromatic nature of the benzisoxazole ring, combined with the ability to readily functionalize it, makes it an attractive component for creating new polymers or other materials with specific electronic, optical, or thermal properties. This represents a nascent but promising field of research that could lead to the development of advanced materials with tailored characteristics.

Q & A

Q. What are the primary synthetic routes for 3-(Bromomethyl)-1,2-benzisoxazole, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization of oxime intermediates. For example, this compound derivatives can be prepared by reacting sodium bisulfite with the parent compound, followed by chlorination and amination . Oxime cyclization strategies (e.g., using potassium tert-butoxide) are critical for controlling regioselectivity and avoiding Beckmann rearrangements . Key parameters include temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize side products .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography reveals deviations in bond angles due to steric and electronic effects. For instance, the exocyclic angle C10–C9–C3 (113.4°) widens due to H···H repulsion, while intramolecular Cl···H interactions (3.12 Å) distort the benzisoxazole ring planarity . Spectroscopic methods like NMR (¹H/¹³C) and IR confirm substituent positions, with bromomethyl groups showing distinct δ ~4.5 ppm (¹H) and 550–600 cm⁻¹ (C-Br stretch in IR) .

Advanced Research Questions

Q. How do substituents at the 3-position influence pharmacological activity, and how can contradictory SAR data be resolved?

- Methodological Answer : Halogenation (e.g., 5-Cl) increases anticonvulsant activity but raises neurotoxicity due to enhanced sodium channel blockade. Conversely, sulfamoyl groups reduce neurotoxicity but lower potency. To resolve contradictions, use in vivo models (e.g., maximal electroshock in mice) paired with in vitro voltage-clamp assays to decouple efficacy from toxicity . Computational docking (e.g., with NaV1.2 channels) can rationalize substituent effects .

Q. What experimental designs are optimal for evaluating anticonvulsant activity in derivatives?

- Methodological Answer : Use rodent models (mice/rats) for acute seizure tests (e.g., scPTZ or MES) with ED50 calculations. For neurotoxicity, employ rotorod assays (e.g., TD50). Dose-response curves should compare derivatives like 3-(sulfamoylmethyl)-1,2-benzisoxazole (ED50 = 14.9 mg/kg) against standards (phenytoin, ethosuximide) . Include pharmacokinetic studies (plasma half-life, BBB penetration) using LC-MS/MS .

Q. How does solvent polarity affect the photostability of this compound?

- Methodological Answer : In polar solvents (e.g., MeOH), photoexcitation generates 1,3-benzoxazole via a π→π* transition. In non-polar solvents (e.g., hexane), 2-cyanophenol forms via an n→π* pathway . Stability studies should use UV-Vis spectroscopy and HPLC under controlled light (λ = 254 nm). For thermal stability, conduct TGA/DSC to identify decomposition thresholds (>120°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.